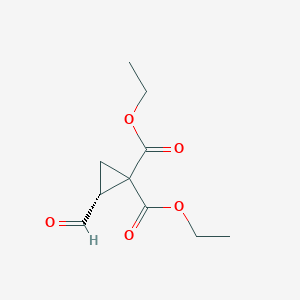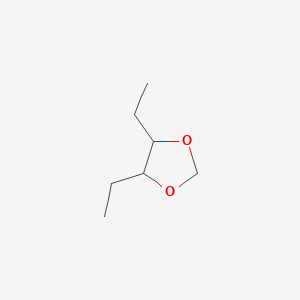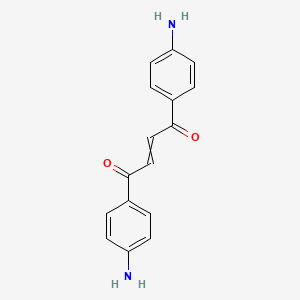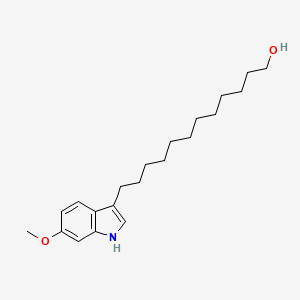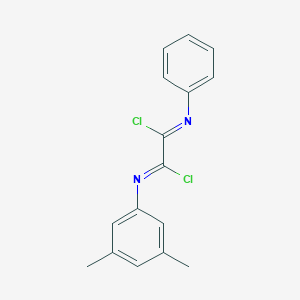
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure, which includes two imidoyl groups attached to an ethanebis backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride typically involves the reaction of 3,5-dimethylphenylamine with phenylacetylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to yield the dichloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The dichloride groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide, at room temperature.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted imidoyl derivatives.
Aplicaciones Científicas De Investigación
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dibromide: Similar structure but with bromide groups instead of chloride.
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) diiodide: Similar structure but with iodide groups instead of chloride.
Uniqueness
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichloride groups make it particularly suitable for substitution reactions, allowing for the synthesis of a wide range of derivatives.
Propiedades
Número CAS |
653591-85-6 |
|---|---|
Fórmula molecular |
C16H14Cl2N2 |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
N'-(3,5-dimethylphenyl)-N-phenylethanediimidoyl dichloride |
InChI |
InChI=1S/C16H14Cl2N2/c1-11-8-12(2)10-14(9-11)20-16(18)15(17)19-13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clave InChI |
KSVHZHTWSZRJKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N=C(C(=NC2=CC=CC=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)
![N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea](/img/structure/B12541196.png)

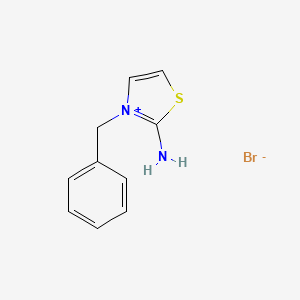

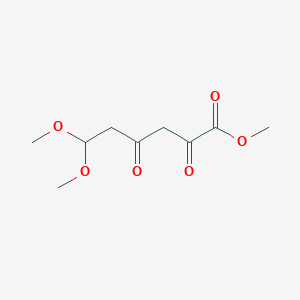

![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
